2-Amino-2-o-tolylpropanoic acid
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Overview
Description
2-Amino-2-o-tolylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the alpha carbon, which is also bonded to a carboxyl group (-COOH) and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-o-tolylpropanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method includes the reaction of alpha-bromocarboxylic acids with ammonia or primary amines to form the corresponding alpha-amino acids . Another method is the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The amidomalonate synthesis is often preferred for its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-o-tolylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Amino-2-o-tolylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-o-tolylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
2-Amino-2-o-tolylpropanoic acid can be compared with other similar compounds, such as:
2-Amino-2-phenylpropanoic acid: Differing by the presence of a phenyl group instead of an o-tolyl group.
2-Amino-2-methylpropanoic acid: Lacking the aromatic ring, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
OEAXRILKJWOIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C(=O)O)N |
Origin of Product |
United States |
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